2-Mercapto-5-benzimidazolecarboxylic acid synthesis mechanism
2-Mercapto-5-benzimidazolecarboxylic acid synthesis mechanism
An In-depth Technical Guide to the Synthesis of 2-Mercapto-5-benzimidazolecarboxylic Acid
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of a Bifunctional Heterocycle
In the landscape of modern medicinal and materials chemistry, the benzimidazole scaffold remains a cornerstone of innovation. Its structural resemblance to purines allows it to interact with a multitude of biological targets, leading to a wide array of pharmacologically active agents.[1][2] The subject of this guide, 2-Mercapto-5-benzimidazolecarboxylic acid, represents a particularly strategic derivative. It is a bifunctional molecule, featuring a nucleophilic thiol/thione group at the 2-position and a carboxylic acid at the 5-position.[3][4] This unique architecture makes it a highly versatile building block for constructing complex supramolecular structures, developing novel transition metal complexes, and synthesizing advanced nanomaterials.[3] Its role as a key intermediate in the synthesis of proton pump inhibitors like Omeprazole further underscores its industrial and pharmaceutical relevance.
This document provides an in-depth exploration of the core synthesis mechanism, a field-tested experimental protocol, and the underlying chemical principles that govern the formation of this valuable compound. It is designed for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this synthesis.
Part 1: The Core Reaction Mechanism - A Phillips Condensation Approach
The most direct and widely adopted method for synthesizing 2-mercaptobenzimidazoles is a variation of the Phillips benzimidazole synthesis. This reaction involves the condensation of an o-phenylenediamine derivative with a one-carbon synthon that also introduces the sulfur atom. For our target molecule, the synthesis begins with 3,4-diaminobenzoic acid.
The key transformation is the reaction of 3,4-diaminobenzoic acid with carbon disulfide (CS₂) in an alkaline medium.[5] Alternatively, potassium ethyl xanthate can be employed, which serves as a more stable and easily handled source of the CS₂ moiety.[6][7]
The mechanism proceeds through several distinct, logical steps:
-
Activation and Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of 3,4-diaminobenzoic acid on the electrophilic carbon atom of carbon disulfide. This step is significantly enhanced by the presence of a strong base, such as potassium hydroxide (KOH). The base deprotonates the amino group, increasing its nucleophilicity and facilitating the formation of a dithiocarbamate salt intermediate.[8][9]
-
Intramolecular Cyclization: The newly formed dithiocarbamate intermediate possesses a second amino group positioned ortho to the first. This proximate nucleophile then attacks the thiocarbonyl carbon in an intramolecular fashion. This cyclization step is crucial for the formation of the five-membered imidazole ring.
-
Dehydration/Elimination: The resulting tetrahedral intermediate is unstable and readily undergoes elimination to form the stable aromatic benzimidazole ring. In this process, a molecule of hydrogen sulfide (H₂S) is eliminated, driven by the thermodynamic favorability of forming the conjugated heterocyclic system.
-
Tautomerization and Protonation: The initial product exists in a tautomeric equilibrium between the 2-mercapto form (thiol) and the benzimidazole-2-thione form. Spectroscopic evidence suggests that the thione tautomer is generally the more stable and predominant form in the solid state.[3] The final step in the workup involves acidification, which neutralizes the carboxylate and phenolate-like salts, precipitating the final product.[6]
Mechanistic Diagram
Caption: Figure 1: Reaction Mechanism for 2-Mercapto-5-benzimidazolecarboxylic Acid Synthesis.
Part 2: Field-Proven Experimental Protocol
This protocol is a robust, self-validating method adapted from well-established procedures for the synthesis of 2-mercaptobenzimidazoles.[5][6][10] The causality for each step is explained to ensure scientific integrity.
Title: One-Pot Synthesis of 2-Mercapto-5-benzimidazolecarboxylic Acid
Principle: The condensation of 3,4-diaminobenzoic acid with carbon disulfide in an alkaline ethanolic solution, followed by acidic precipitation to yield the target compound.
Materials & Reagents:
-
3,4-Diaminobenzoic acid (C₇H₈N₂O₂)
-
Potassium hydroxide (KOH), pellets
-
Carbon disulfide (CS₂)
-
Ethanol, 95%
-
Deionized water
-
Glacial acetic acid
-
Activated charcoal (optional)
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Dropping funnel
-
Thermometer
-
Buchner funnel and filtration flask
-
Standard laboratory glassware
Step-by-Step Methodology
-
Base Preparation: In the 500 mL round-bottom flask, prepare a solution by dissolving potassium hydroxide (0.11 mol) in a mixture of 95% ethanol (100 mL) and water (15 mL). Stir until the KOH is fully dissolved.
-
Causality: The aqueous ethanol serves as a universal solvent for the organic substrate and the inorganic base. KOH is the catalyst that activates the reactants.
-
-
Reagent Addition: Cool the solution in an ice bath. Carefully and slowly add carbon disulfide (0.11 mol) to the stirred alkaline solution using the dropping funnel.
-
Causality: This exothermic reaction forms potassium ethyl xanthate or a related reactive species in situ. Slow addition and cooling are critical for safety and to prevent excessive evaporation of the low-boiling CS₂.
-
-
Substrate Introduction: In a separate beaker, dissolve 3,4-diaminobenzoic acid (0.10 mol) in 100 mL of 95% ethanol, warming gently if necessary. Add this solution to the reaction mixture.
-
Reaction Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Thermal energy is required to overcome the activation energy for the intramolecular cyclization and the subsequent elimination of H₂S, driving the reaction to completion.
-
-
Decolorization (Optional): After the reflux period, remove the heat source. Cautiously add 1-2 grams of activated charcoal to the hot mixture. Re-heat to reflux for an additional 10 minutes.
-
Causality: Activated charcoal adsorbs high-molecular-weight colored impurities, leading to a purer, off-white final product. This step must be done carefully to avoid bumping.
-
-
Hot Filtration: Filter the hot reaction mixture through a fluted filter paper or a Celite pad to remove the charcoal and any other insoluble impurities.
-
Product Precipitation: Transfer the warm, clear filtrate to a large beaker. While stirring vigorously, slowly add glacial acetic acid dropwise until the solution is acidic (pH ~5-6, check with pH paper). A voluminous precipitate will form.
-
Causality: The product exists as a potassium salt in the alkaline solution. Acetic acid neutralizes this salt, protonating the carboxylic acid and the thione group, which drastically reduces its solubility and causes it to precipitate out.[6]
-
-
Crystallization and Isolation: Cool the mixture in an ice bath for at least 1 hour to ensure complete crystallization. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with cold deionized water (2 x 50 mL) to remove any inorganic salts. Dry the product in a vacuum oven at 60-70°C to a constant weight.
Safety Precautions
-
Carbon Disulfide (CS₂) is highly flammable, volatile, and toxic. All operations involving CS₂ must be performed in a certified chemical fume hood.
-
Potassium Hydroxide (KOH) is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction generates hydrogen sulfide (H₂S), a toxic gas. Ensure adequate ventilation.
Part 3: Data & Workflow Visualization
Quantitative Data Summary
For a typical laboratory-scale synthesis as described, the following parameters are representative.
| Parameter | Value/Description | Rationale |
| Starting Material | 3,4-Diaminobenzoic Acid | Provides the core benzene and two amine groups. |
| Key Reagents | KOH, CS₂ | Forms the C=S group for cyclization. |
| Molar Ratio | 1 : 1.1 : 1.1 (Substrate:KOH:CS₂) | A slight excess of KOH and CS₂ ensures complete conversion. |
| Solvent | 95% Ethanol / Water | Dissolves both organic and inorganic components. |
| Reaction Temp. | ~78-80 °C (Reflux) | Provides activation energy for cyclization. |
| Reaction Time | 4 - 6 hours | Standard duration for completion. |
| Expected Yield | 80 - 90% | Typical for this type of condensation reaction.[6] |
| Melting Point | >300 °C | High melting point characteristic of the stable heterocyclic core. |
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for Synthesis.
References
-
VanAllan, J. A., & Deacon, B. D. (1950). 2-Mercaptobenzimidazole. Organic Syntheses, 30, 56. Available at: [Link]
- Alam, M., et al. (2023).
-
Gour, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5729. Available at: [Link]
-
Nguyen, T. L., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33815-33837. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of benzimidazoles. Available at: [Link]
-
Al-Juboori, A. A. H. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(6), 3121-3126. Available at: [Link]
-
Ganesh, M., et al. (2015). Synthesis of novel benzimidazole functionalized chiral thioureas and evaluation of their antibacterial and anticancer activities. Bioorganic & Medicinal Chemistry Letters, 25(15), 2953-2958. Available at: [Link]
-
Hadole, C. D., et al. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Organic Chemistry: Current Research, 7(3). Available at: [Link]
-
ResearchGate. Synthesis of 2-Amino Benzimidazoles using Thiourea and Similarly Assembled Compounds. Available at: [Link]
-
ResearchGate. Synthesis of benzimidazole thiourea (4a–j, 7b) and benzimidazole urea (5b–e, 8b) derivatives. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents. Open Chemistry, 19(1), 1062-1073. Available at: [Link]
-
Mahajan, S. S., & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry - Section B, 45B(7), 1756-1758. Available at: [Link]
- Gurrala, S., et al. (2011). Synthesis of Some Novel Bis Type 2-Mercapto Benzimidazole Derivatives. International Journal of Pharmacy & Therapeutics, 2(1), 49-54.
-
Vora, J. J., et al. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advances in Applied Science Research, 2(3), 89-93. Available at: [Link]
-
Kulkarni, K. M., et al. (2016). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica, 8(4), 1-5. Available at: [Link]
- Wang, Z., et al. (2007). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Synthesis, 2007(13), 2001-2004.
-
PubChem. 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. Available at: [Link]
-
Amarnath, V., et al. (1991). Covalent cross-linking of proteins by carbon disulfide. The Journal of Organic Chemistry, 56(23), 6924-6931. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | C8H6N2O2S | CID 703333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijptjournal.com [ijptjournal.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Potassium ethylxanthate | 140-89-6 [chemicalbook.com]
- 8. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 9. Covalent cross-linking of proteins by carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
